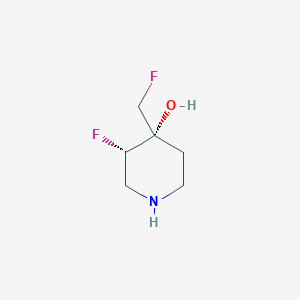

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

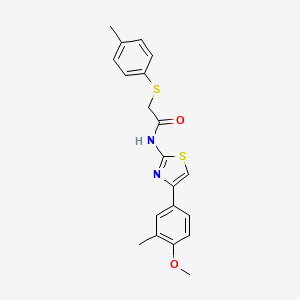

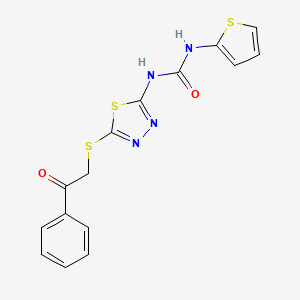

“Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol” is a chemical compound with the molecular formula C6H11F2NO . It is a derivative of piperidin-4-ol .

Synthesis Analysis

The synthesis of this compound involves an enantioselective fluorination process . This process takes advantage of a methodology that uses a modified cinchona alkaloid catalyst . The catalyst can be replaced by commercially available primary amines, including α-methylbenzylamine, with similar levels of enantioselectivity .Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidin-4-ol ring with a fluoromethyl group at the 3-position and a hydroxyl group at the 4-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include an enantioselective fluorination reaction followed by a reduction . The fluorination reaction is catalyzed by a modified cinchona alkaloid or a commercially available primary amine .Scientific Research Applications

Access to Fluorinated Piperidines

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation

This study showcases a simple and robust cis-selective hydrogenation of fluoropyridines to yield (multi)fluorinated piperidines, highlighting their significance in pharmaceutical and agrochemical research. The chemoselective reduction tolerates various (hetero)aromatic systems, providing a pathway to fluorinated derivatives of significant drug compounds and enantioenriched fluorinated piperidines (Wagener et al., 2020).

Enantioselective Synthesis

Enantioselective Synthesis of cis-3-fluoropiperidin-4-ol as a Medicinal Chemistry Building Block

This research outlines the first enantioselective route to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, employing an enantioselective fluorination. The significance of this building block for medicinal chemistry is emphasized, alongside the potential for crystallization to obtain enantiopure material, thereby demonstrating its value in the synthesis of drug compounds (Shaw et al., 2013).

Novel Synthetic Methods

Dearomatization–Hydrogenation Process for All-cis-(Multi)fluorinated Piperidines

This report introduces a one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors, enabling the formation of substituted all-cis-(multi)fluorinated piperidines. The process is highly diastereoselective and facilitates the synthesis of commercial drug analogues and fluorinated compounds with significant potential in medicinal chemistry (Nairoukh et al., 2019).

properties

IUPAC Name |

(3S,4S)-3-fluoro-4-(fluoromethyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRUODYPRXWZCI-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(CF)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@]1(CF)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2867204.png)

![2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867207.png)

![2-(4-Ethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2867213.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867216.png)

![2-(4-isopropylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![(E)-N-(4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide](/img/structure/B2867225.png)